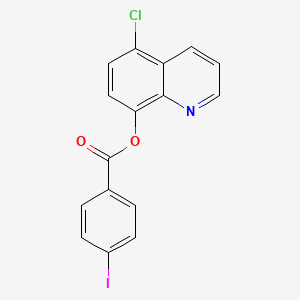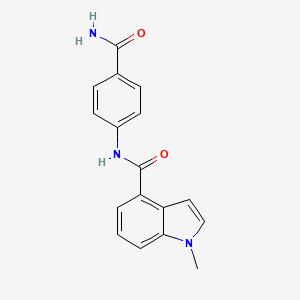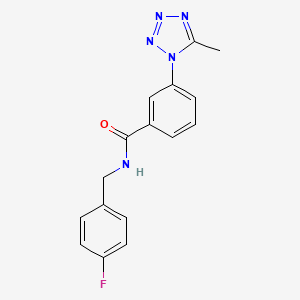
3-(3-chloro-4-methoxyphenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chloro-4-methoxyphenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a quinazoline core, a methoxyphenyl group, and a carboxamide functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methoxyphenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This step involves the cyclization of an appropriate precursor, such as 2-aminobenzamide, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with the quinazoline core.
Formation of the Carboxamide Group: This step involves the reaction of the intermediate product with an appropriate amine, such as 2-methoxyethylamine, under suitable conditions to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
3-(3-chloro-4-methoxyphenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under various conditions.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides or other oxidized derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with different functional groups.
科学研究应用
3-(3-chloro-4-methoxyphenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential as a biochemical tool.
作用机制
The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
3-(3-chloro-4-methoxyphenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide: shares similarities with other quinazoline derivatives, such as:
Uniqueness
- The presence of the chloro and methoxy groups in this compound provides unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds.
属性
分子式 |
C19H18ClN3O4 |
|---|---|
分子量 |
387.8 g/mol |
IUPAC 名称 |
3-(3-chloro-4-methoxyphenyl)-N-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C19H18ClN3O4/c1-26-8-7-21-18(24)12-3-5-14-16(9-12)22-11-23(19(14)25)13-4-6-17(27-2)15(20)10-13/h3-6,9-11H,7-8H2,1-2H3,(H,21,24) |
InChI 键 |
IJIJBSFDFCONBR-UHFFFAOYSA-N |
规范 SMILES |
COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C=N2)C3=CC(=C(C=C3)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide](/img/structure/B12177454.png)
![4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B12177466.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12177475.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B12177481.png)
![1-benzyl-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12177484.png)
![1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-[2-(2-thienyl)ethyl]-](/img/structure/B12177490.png)
![2-(1-methyl-1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B12177492.png)




![N-benzyl-N-methyl-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12177516.png)
![(4E)-5-methyl-4-[(phenylamino)methylidene]-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12177527.png)
![4-phenyl-N-[3-(propan-2-yloxy)propyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12177528.png)
